2-Isopropoxy-6-methyl-nicotinonitrile

Description

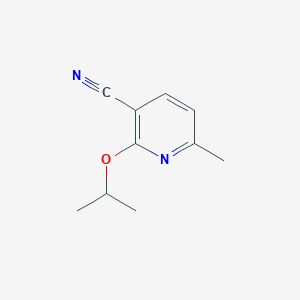

2-Isopropoxy-6-methyl-nicotinonitrile is a substituted pyridine derivative featuring an isopropoxy group at position 2, a methyl group at position 6, and a nitrile moiety at position 3. This compound belongs to the nicotinonitrile family, which is notable for its applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-methyl-2-propan-2-yloxypyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-9(6-11)5-4-8(3)12-10/h4-5,7H,1-3H3 |

InChI Key |

UKZURBTZCDXTCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The isopropoxy group in this compound introduces steric bulk, reducing solubility in polar solvents compared to the methoxy analog .

- Amino-substituted derivatives (e.g., 2-Amino-6-methylnicotinonitrile) exhibit basicity and enhanced hydrogen-bonding capacity, making them favorable for interactions with biological targets .

- Nitro groups (e.g., 6-Amino-5-nitropicolinonitrile) elevate reactivity and toxicity risks, necessitating stringent handling protocols .

Preparation Methods

Precursor Synthesis: 2-Chloro-6-methyl-3-cyanopyridine

The chlorinated precursor is synthesized via the Vilsmeier-Haack-Arnold reaction. Alkylidene malononitriles, prepared from α-methylene ketones and malononitrile, undergo cyclization with phosphorus oxychloride (POCl) and dimethylformamide (DMF) at 70–80°C. For example, 6-methyl-3-cyanopyridin-2-one is treated with POCl at 60°C for 24 hours to yield 2-chloro-6-methyl-3-cyanopyridine.

Reaction Conditions

Isopropoxy Substitution

The chlorine atom at position 2 is replaced via nucleophilic aromatic substitution (SNAr) with sodium isopropoxide. The electron-withdrawing nitrile group at position 3 activates the ring, facilitating substitution.

Optimized Protocol

-

Reagents : 2-Chloro-6-methyl-3-cyanopyridine, sodium isopropoxide (2.5 equiv).

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Mechanistic Insight

The nitrile group stabilizes the transition state via resonance, lowering the activation energy for SNAr. Isopropoxide attacks the electrophilic C2, displacing chloride.

Functionalization of 6-Methylnicotinic Acid Derivatives

O-Isopropylation

The hydroxyl group at position 2 of 2-hydroxy-6-methylnicotinonitrile is alkylated using isopropyl bromide and potassium carbonate.

Optimized Protocol

-

Reagents : 2-Hydroxy-6-methylnicotinonitrile (1 equiv), isopropyl bromide (1.2 equiv), KCO (2 equiv).

Challenges

Direct alkylation of phenolic –OH groups often requires phase-transfer catalysts or microwave assistance to improve efficiency.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity; scalable conditions | Requires POCl for precursor synthesis | 65–78% |

| Multicomponent Reaction | One-pot synthesis; atom economy | Limited substrate availability | ~50% |

| Nicotinic Acid Derivatization | Uses commercial intermediates | Multi-step; moderate yields | 40–70% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-6-methyl-nicotinonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, substituting a halogen at the 2-position of the pyridine ring with isopropoxy groups under basic conditions (e.g., K₂CO₃ in DMF) is common . Yield optimization requires monitoring temperature (60–100°C) and stoichiometry of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitrile product .

- Key Data : Analogous compounds (e.g., 2-amino-6-methylnicotinonitrile) show yields of 50–70% under similar conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for the isopropoxy group (δ 1.3–1.4 ppm, doublet for CH₃; δ 4.5–5.0 ppm, septet for CH) and methyl group at C6 (δ 2.3–2.5 ppm, singlet) .

- ¹³C NMR : Nitrile carbon at δ 115–120 ppm; pyridine carbons between δ 120–160 ppm .

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines : Use NIOSH-approved P95 respirators for dust control, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers. Avoid aqueous drains due to potential environmental toxicity .

- Toxicity Note : Structural analogs (e.g., 2-amino-6-methylnicotinonitrile) are classified as potential carcinogens (IARC Group 2B); handle in fume hoods .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Prioritize binding affinity (ΔG < -7 kcal/mol) and pose clustering .

- Validation : Compare predicted vs. experimental IC₅₀ values from enzymatic assays .

Q. What experimental strategies resolve contradictions in crystallographic data for nicotinonitrile derivatives?

- Approach :

- SHELX Refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model disorder in isopropoxy groups. Apply TWIN/BASF commands for twinned crystals .

- Validation Tools : Check R-factor convergence (R1 < 5%) and ADP (atomic displacement parameter) consistency. Use PLATON to detect voids or missed symmetry .

Q. How do substituent effects (isopropoxy vs. methoxy) alter the stability and reactivity of this compound?

- Experimental Design :

- Kinetic Studies : Compare hydrolysis rates in acidic/basic media (e.g., 0.1M HCl vs. NaOH) via HPLC monitoring. Isopropoxy groups exhibit slower hydrolysis than methoxy due to steric hindrance .

- Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) shows decomposition temperatures >200°C for isopropoxy derivatives vs. ~180°C for methoxy analogs .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.